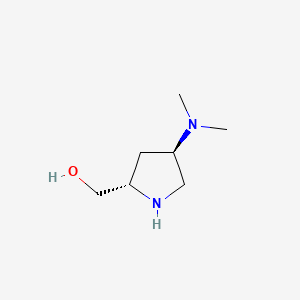
((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A dimethylamino group is introduced to the pyrrolidine ring through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino group.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for synthesizing other chiral compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biochemical Studies: Used in studies to understand biochemical pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Chemical Manufacturing: Used in the production of various chemicals.
Material Science:
作用機序
The mechanism of action of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Interacting with cellular receptors to trigger specific pathways.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
類似化合物との比較
(2S,4R)-(4-Tritylsulfanylpyrrolidin-2-yl)methanol: Similar structure with a tritylsulfanyl group instead of a dimethylamino group.
Pyridazinones: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness:
Chirality: The specific (2S,4R) configuration provides unique stereochemical properties.
Functional Groups: The combination of dimethylamino and hydroxymethyl groups offers distinct reactivity and applications.
生物活性
((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol, also known as a chiral organic compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a dimethylamino group and a hydroxymethyl substituent. Its molecular formula is C7H16N2O, and it has a molecular weight of approximately 144.22 g/mol. The stereochemistry at the second and fourth carbon atoms plays a crucial role in its biological activity, distinguishing it from other isomers such as ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.22 g/mol |
| Stereochemistry | (2S,4R) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it can bind to specific enzymes and receptors, thereby altering their activity and leading to significant biological effects. This interaction is crucial in the context of neurotransmission and metabolic processes.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, impacting signaling pathways related to mood and cognitive function.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibited significant activity against seizure models. For instance, certain analogues showed efficacy in both the maximal electroshock (MES) and the pentylenetetrazol (PTZ) models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of pyrrolidine exhibited notable antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as antimicrobial agents .
Case Studies
-
Anticonvulsant Screening :
- A series of pyrrolidine analogues were synthesized and tested for anticonvulsant activity using standard methods like MES and scPTZ tests.
- Results indicated that specific analogues exhibited superior efficacy compared to traditional anticonvulsants, suggesting that this compound could be a promising candidate for epilepsy treatment .
- Antimicrobial Evaluation :
特性
IUPAC Name |
[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7-3-6(5-10)8-4-7/h6-8,10H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXXKQAIOMNBD-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














